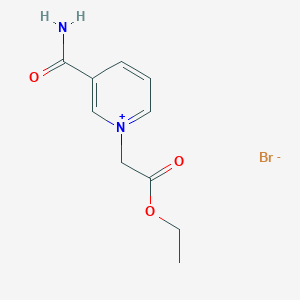![molecular formula C18H16N2 B14300790 1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole CAS No. 114480-42-1](/img/structure/B14300790.png)
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole is a heterocyclic compound belonging to the family of pyridocarbazoles. This compound is structurally related to ellipticine, a well-known natural product with significant biological activities, particularly in anticancer research . The unique structure of this compound makes it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of 1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the starting material can be an acetylcarbazole, which undergoes alkylation with dimethyl sulfate to form an N-methyl derivative. This intermediate is then converted to the desired product through a series of reactions, including the Willgerodt reaction and hydrolysis . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential anticancer properties, similar to those of ellipticine. The compound’s ability to intercalate with DNA and inhibit topoisomerase II makes it a promising candidate for developing new anticancer agents . Additionally, its photophysical properties make it useful in the development of light-emitting diodes and other photonic devices .
Mecanismo De Acción
The mechanism of action of 1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole involves intercalation with DNA, which disrupts the DNA structure and inhibits the activity of topoisomerase II. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as kinases and transcription factors, further contributing to its biological effects .
Comparación Con Compuestos Similares
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole is structurally similar to other pyridocarbazole alkaloids, such as ellipticine and olivacine. These compounds share a common tetracyclic structure and exhibit similar biological activities, particularly in anticancer research . this compound is unique due to its specific methylation pattern, which may influence its chemical reactivity and biological activity. Other similar compounds include 1,5-Dimethyl-6H-pyridazino[4,5-B]carbazole and 5,11-Dimethyl-6H-pyrido[4,3-B]carbazole .
Propiedades
Número CAS |
114480-42-1 |
|---|---|
Fórmula molecular |
C18H16N2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
1,5,11-trimethyl-2H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H16N2/c1-10-13-8-9-19-12(3)16(13)11(2)17-14-6-4-5-7-15(14)20-18(10)17/h4-9,19H,1-3H3 |
Clave InChI |
LFEKVEOWVMTRLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CNC(=C2C(=C3C1=NC4=CC=CC=C43)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)

![3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate](/img/structure/B14300719.png)
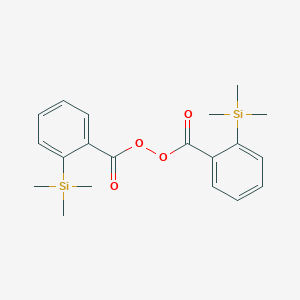
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
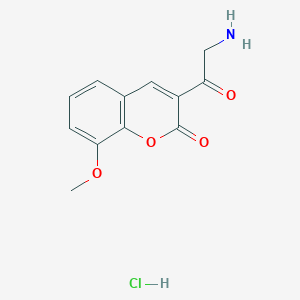
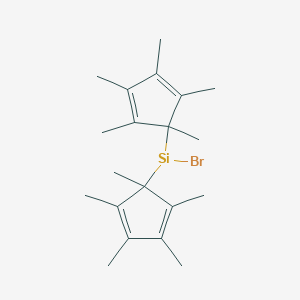
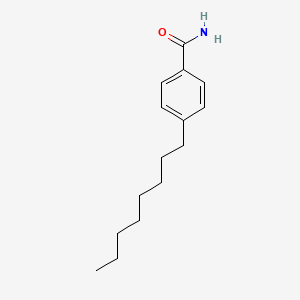
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)

![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)
